3-(Iodomethyl)pyridine hydroiodide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Pyridine Derivatives: 3-(Iodomethyl)pyridine hydroiodide is used in the synthesis of complex pyridine compounds. For instance, Attalla et al. (1985) explored the synthesis of 3-(3′-Pyridinyloxymethyl)pyridine, demonstrating its conversion to dimethyl and diethyl diquaternary salts (Attalla, Burnett, & Summers, 1985). Aillaud et al. (2006) developed a method for iodine-promoted heteroannulation of N-Methyl-4-alkoxy-3-alkynylpyridin-2(1H)-ones, leading to 3-iodofuropyridinium triiodide salts (Aillaud, Bossharth, Conreaux, Desbordes, Monteiro, & Balme, 2006).
Materials Science and Photovoltaics
- Optoelectronic Properties: Adonin et al. (2020) explored iodine-rich iodobismuthates(III) complexes, emphasizing their potential use in photovoltaic devices due to their narrow optical band gaps and thermal stability (Adonin, Usoltsev, Novikov, Kolesov, Fedin, & Sokolov, 2020). Liu et al. (2007) discussed an organic electrolyte for dye-sensitized solar cells using a reaction among acetylacetone, pyridine, and iodine, showing improved efficiency compared to traditional electrolytes (Liu, Qin, Fan, Li, Li, & Meng, 2007).
Environmental Applications
- Degradation of Pollutants: Research by Li et al. (2017) on the degradation mechanism of pyridine in drinking water used a dielectric barrier discharge system, indicating the utility of pyridine derivatives in treating water contaminants (Li, Yi, Yi, Zhou, & Wang, 2017).
Catalysis and Organic Reactions
- Catalytic Applications: Zhao and Seidel (2015) demonstrated that pyrrolidine and related amines undergo asymmetric reactions in the presence of copper iodide and a carboxylic acid/thiourea catalyst, highlighting the role of pyridine derivatives in asymmetric synthesis (Zhao & Seidel, 2015). Clay and Vedejs (2005) discussed hydroboration with pyridine borane at room temperature, indicating the potential of pyridine compounds in organic synthesis (Clay & Vedejs, 2005).
Safety and Hazards
3-(Iodomethyl)pyridine hydroiodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
3-(iodomethyl)pyridine;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN.HI/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQXGQCFFKMGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CI.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583808 | |
Record name | 3-(Iodomethyl)pyridine--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69966-59-2 | |
Record name | 3-(Iodomethyl)pyridine--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Iodomethyl)pyridine hydriodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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